Promitil

Description

Properties

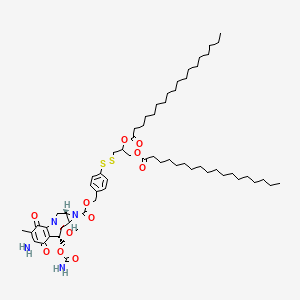

CAS No. |

303983-00-8 |

|---|---|

Molecular Formula |

C62H98N4O11S2 |

Molecular Weight |

1139.6 g/mol |

IUPAC Name |

[4-[2,3-di(octadecanoyloxy)propyldisulfanyl]phenyl]methyl (4S,6S,7R,8S)-11-amino-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-5-carboxylate |

InChI |

InChI=1S/C62H98N4O11S2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-52(67)74-43-48(77-53(68)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)45-78-79-49-39-37-47(38-40-49)42-76-61(72)66-51-41-65-56-54(58(70)55(63)46(3)57(56)69)50(44-75-60(64)71)62(65,73-4)59(51)66/h37-40,48,50-51,59H,5-36,41-45,63H2,1-4H3,(H2,64,71)/t48?,50-,51+,59+,62-,66?/m1/s1 |

InChI Key |

LIHIIWJRSSLKKX-YCTALCSSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CSSC1=CC=C(C=C1)COC(=O)N2[C@@H]3[C@H]2[C@@]4([C@@H](C5=C(N4C3)C(=O)C(=C(C5=O)N)C)COC(=O)N)OC)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CSSC1=CC=C(C=C1)COC(=O)N2C3C2C4(C(C5=C(N4C3)C(=O)C(=C(C5=O)N)C)COC(=O)N)OC)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Promitil®: A Technical Guide to its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Promitil® (PL-MLP) is an investigational nanomedicine that represents a novel approach to cancer therapy, particularly in the context of chemoradiotherapy. It is a pegylated liposomal formulation of a proprietary Mitomycin-C (MMC) lipid-based prodrug (MLP). This design aims to enhance the therapeutic index of MMC by improving its pharmacokinetic profile, reducing systemic toxicity, and enabling tumor-specific drug release. Preclinical and Phase I clinical data have indicated a favorable safety profile, prolonged circulation, and notable anti-tumor activity, including disease stabilization in heavily pretreated patient populations. This guide provides an in-depth overview of this compound's core mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its functional pathways.

Core Mechanism of Action

This compound's mechanism of action is a multi-stage process that leverages both the pathophysiology of the tumor microenvironment and the principles of nanomedicine to deliver a potent cytotoxic agent in a targeted manner.

2.1 Liposomal Delivery and Tumor Accumulation: this compound consists of a Mitomycin-C lipidic prodrug (MLP) stably intercalated within the lipid bilayer of a pegylated liposome (B1194612).[1][2] The polyethylene (B3416737) glycol (PEG) coating ("pegylation") creates a hydrophilic layer that reduces recognition by the reticuloendothelial system, thereby prolonging its circulation time in the bloodstream (t½ ≈ 23-24 hours).[1][2][3] This extended circulation, combined with the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors, facilitates the passive accumulation of the liposomes in the tumor tissue via the Enhanced Permeability and Retention (EPR) effect.[4][5][6]

2.2 Prodrug Activation in the Tumor Microenvironment: The MLP remains largely inactive and stably entrapped within the liposome while in circulation, minimizing systemic exposure to the active drug.[1] The prodrug, 2,3-(distearoyloxy)propane-1-dithio-4'-benzyloxycarbonyl-MMC, is designed with a thiobenzyl bridge connecting the MMC moiety to a lipid anchor.[7][8] This dithiobenzyl linkage is susceptible to cleavage by reducing agents. The tumor microenvironment is often characterized by elevated levels of reducing agents, such as thiol-containing compounds (e.g., glutathione, thioredoxin), which can cleave this bridge.[1][5][8] This thiolytic cleavage releases the active, cytotoxic MMC directly at the tumor site.[7][8]

2.3 Cellular Cytotoxicity of Mitomycin-C: Once activated, MMC functions as a potent DNA alkylating agent. It cross-links DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5] This cytotoxic effect is particularly pronounced in rapidly dividing cancer cells.

Synergy with Radiotherapy

A key application of this compound is as a radiosensitizer in chemoradiotherapy.[9][10] This synergistic relationship is based on a bidirectional amplification loop. Radiation-damaged tumor cells are known to secrete an excess of thiol-containing compounds.[5][6][11] This radiation-induced increase in local reducing agents significantly enhances the rate of MLP prodrug activation and MMC release from the accumulated this compound liposomes.[5][6] The released MMC, in turn, sensitizes tumor cells to radiation by forming DNA adducts that hinder the repair of radiation-induced DNA breaks.[5][6] This creates a positive feedback mechanism that potentiates the therapeutic efficacy of both modalities.[5][11]

Quantitative Data Summary

Data from preclinical and clinical studies highlight this compound's therapeutic potential.

Table 1: Clinical Efficacy in Metastatic Colorectal Cancer (Phase 1 Study) [2][3][12]

| Parameter | Value | Notes |

|---|---|---|

| Patient Population | Advanced, treatment-refractory | Heavily pretreated patients |

| Disease Stabilization Rate | 39% - 42% | (15 out of 36-39 evaluable patients) |

| Median Survival (Stable Disease) | 13.9 - 14.4 months | - |

| Median Survival (Progressive Disease) | 6.35 - 6.5 months | - |

Table 2: Preclinical Dosing and Efficacy

| Model / Cell Line | Treatment Regimen | Key Finding | Reference |

|---|---|---|---|

| Mouse MDR Tumor Model (M109R) | This compound®: 35 mg/kg (10 mg/kg MMC equiv.) | Significant extension of animal survival vs. controls. | [8] |

| Colorectal Cancer Xenografts (HT-29) | This compound®: 30 mg/kg | Potent radiosensitization at doses not achievable with free MMC. | [4] |

| Colorectal Cancer Xenografts (HT-29) | Free MMC: 8.4 mg/kg | Substantially greater toxicity than equivalent this compound® dose. |[4] |

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the evaluation of this compound.

5.1 In Vitro Cytotoxicity and Radiosensitization Assay

This protocol describes a typical method to assess the cytotoxic effects of this compound and its ability to sensitize cancer cells to radiation.

-

Cell Lines: Human colorectal adenocarcinoma cell lines (e.g., HT-29, SW480).[9]

-

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well flat-bottom plates.

-

This compound® and free Mitomycin-C stock solutions.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL.

-

Solubilization solution (e.g., DMSO or acidified SDS).

-

Laboratory radiation source (e.g., X-ray irradiator).

-

-

Protocol:

-

Cell Seeding: Plate cells (5,000-10,000 cells/well) in 96-well plates and incubate for 24 hours to allow attachment.

-

Treatment: Aspirate medium and add fresh medium containing serial dilutions of this compound® or free MMC. Include untreated and vehicle-only controls.

-

Irradiation: For radiosensitization arms, expose plates to a clinically relevant dose of radiation (e.g., 2-8 Gy) shortly after adding the drug.

-

Incubation: Incubate plates for a defined period (e.g., 48-72 hours) at 37°C, 5% CO₂.

-

Viability Assessment (MTT Assay): Add MTT solution to each well and incubate for 2-4 hours. Viable cells metabolize MTT into purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.

-

5.2 In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Animal Model: Immunocompromised mice (e.g., CD1-nude or SCID mice).

-

Cell Lines: Human colorectal cancer cells (e.g., HT-29) for subcutaneous or orthotopic implantation.[9][10]

-

Materials:

-

Cancer cell suspension (e.g., 5 x 10⁶ cells in PBS/Matrigel).

-

This compound® and control articles (e.g., free MMC, vehicle) for intravenous injection.

-

Digital calipers for tumor measurement.

-

Anesthetics and surgical tools for orthotopic models.

-

-

Protocol:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse. Alternatively, for an orthotopic model, perform a laparotomy and inject cells into the cecal wall.

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Free MMC, this compound®, this compound® + Radiotherapy).

-

Treatment Administration: Administer drugs via intravenous (tail vein) injection according to the specified dose and schedule (e.g., once weekly). For radiotherapy arms, treat tumors with fractionated radiation doses.

-

Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize animals and resect tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the control.

-

References

- 1. Pharmacologic Studies of a Prodrug of Mitomycin C in Pegylated Liposomes (this compound®): High Stability in Plasma and Rapi… [ouci.dntb.gov.ua]

- 2. In vitro effects of mitomycin C on the proliferation of the non-small-cell lung cancer line A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Preclinical Evaluation of this compound, a Radiation-Responsive Liposomal Formulation of Mitomycin C Prodrug, in Chemoradiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Chemo-Radiotherapy of Oligometastases of Colorectal Cancer With Pegylated Liposomal Mitomycin-C Prodrug (this compound): Mechanistic Basis and Preliminary Clinical Experience [frontiersin.org]

- 6. Frontiers | Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]

- 9. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]

- 10. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]

- 11. Video: Orthotopic Mouse Model of Colorectal Cancer [jove.com]

- 12. researchgate.net [researchgate.net]

Mitomycin C Lipidic Prodrug (MLP): A Technical Overview for Advanced Drug Development

An in-depth guide for researchers, scientists, and drug development professionals on the structure, mechanism, and therapeutic potential of the Mitomycin C Lipidic Prodrug (MLP).

The Mitomycin C Lipidic Prodrug (MLP) represents a significant advancement in the targeted delivery of the potent chemotherapeutic agent, Mitomycin C (MMC). This novel prodrug design overcomes the limitations of conventional MMC therapy, such as systemic toxicity and poor tumor selectivity, by incorporating a lipidic anchor and a cleavable linker, enabling its formulation into stealth liposomes for enhanced tumor targeting.

Core Structure and Chemical Identity

MLP, chemically known as 2,3-(distearoyloxy)propane-1-dithio-4′-benzyloxycarbonyl-MMC, is a sophisticated molecular entity designed for optimal liposomal integration and controlled drug release.[1] Its structure is a conjugate of three key components: the cytotoxic drug Mitomycin C, a dithiobenzyl linker, and a di-stearic acyl glycerol (B35011) lipid moiety.[2] This unique architecture confers lipophilicity to the otherwise amphiphilic MMC, facilitating its stable entrapment within the lipid bilayer of pegylated liposomes (PL-MLP).[3][4]

The molecular formula of MLP is C62H98N4O11S2, with a molecular weight of approximately 1139.6 g/mol .[5]

Below is a diagram illustrating the chemical structure of the Mitomycin C Lipidic Prodrug (MLP).

Caption: Chemical structure of Mitomycin C Lipidic Prodrug (MLP).

Mechanism of Action: Targeted Activation in the Tumor Microenvironment

The therapeutic efficacy of MLP is contingent on its selective activation within the tumor microenvironment. The dithiobenzyl linker is designed to be stable in systemic circulation but susceptible to thiolytic cleavage by reducing agents that are abundant in tumor tissues, such as cysteine and N-acetyl-cysteine.[1][2] This reductive cleavage releases the active Mitomycin C, which can then exert its cytotoxic effects by cross-linking DNA.[6]

The following diagram illustrates the proposed mechanism of action for MLP.

Caption: Proposed mechanism of action of MLP.

Quantitative Data Summary

The formulation of MLP into pegylated liposomes (PL-MLP) significantly alters its pharmacokinetic and pharmacodynamic properties compared to free MMC.

In Vitro Cytotoxicity

The cytotoxic activity of PL-MLP is dependent on the presence of reducing agents.

| Compound | Condition | IC50 (MMC equivalents) in M109 tumor cell line |

| Free MMC | - | Data not specified |

| PL-MLP | Without reducing agents | Drastically reduced compared to free MMC[1] |

| PL-MLP | With reducing agents (cysteine or N-acetyl-cysteine) | Nearly comparable to free MMC[1] |

Pharmacokinetics in Rats

PL-MLP exhibits a significantly different pharmacokinetic profile compared to free MMC following intravenous administration.

| Parameter | Free MMC (1 mg/kg) | PL-MLP (2 mg/kg) |

| Clearance | Rapid | Slow[1] |

| Circulation Time | Short | Long[1] |

In Vivo Toxicity in Mice

PL-MLP demonstrates a favorable toxicity profile compared to free MMC.

| Parameter | Free MMC | PL-MLP |

| Toxicity | ~3-fold less toxic than free MMC[1][7] | |

| Myelosuppression | Significant | Mild at therapeutic doses[7] |

Experimental Protocols

Synthesis of Mitomycin C Lipidic Prodrug (MLP)

While detailed synthesis protocols are often proprietary, a general workflow can be inferred from the structure of MLP. The synthesis likely involves a multi-step process to covalently link the three core components.

Caption: General synthesis workflow for MLP.

Preparation of Pegylated Liposomes containing MLP (PL-MLP)

PL-MLP is prepared by incorporating the lipid-based prodrug into liposomes composed of hydrogenated phosphatidylcholine and coated with polyethylene (B3416737) glycol (PEG).

Methodology:

-

MLP is incorporated into cholesterol-free pegylated liposomes with hydrogenated phosphatidylcholine as the main component.[1]

-

The mean vesicle size is approximately 90 nm.[1]

In Vitro Cytotoxicity Assay

The cytotoxic activity of PL-MLP is assessed in tumor cell lines in the presence and absence of reducing agents.

Methodology:

-

M109 tumor cells are exposed to varying concentrations of free MMC and PL-MLP.[1]

-

Parallel experiments are conducted with the addition of reducing agents like cysteine or N-acetyl-cysteine.[1]

-

Cell viability is measured after a 72-hour continuous exposure period to determine the IC50 values.[1]

Pharmacokinetic Studies in Rats

Pharmacokinetic parameters of PL-MLP and free MMC are determined in rats following intravenous administration.

Methodology:

-

Rats are administered a single intravenous dose of free MMC (1 mg/kg) or PL-MLP (2 mg/kg).[1]

-

Blood samples are collected at various time points.

-

Plasma concentrations of MMC and MLP are quantified using a validated analytical method, such as HPLC.[4]

-

Pharmacokinetic parameters, including clearance and half-life, are calculated using appropriate models.[1]

In Vivo Antitumor Efficacy and Toxicity Studies in Mice

The therapeutic efficacy and toxicity of PL-MLP are evaluated in tumor-bearing mice.

Methodology:

-

Tumor models, such as M109R, N87 gastric carcinoma, HCT15 colon carcinoma, and Panc-1 pancreatic carcinoma, are established in mice.[1][7]

-

Mice receive intravenous injections of PL-MLP or free MMC.

-

Tumor growth is monitored over time to assess antitumor activity.[7]

-

Toxicity is evaluated by monitoring body weight changes and mortality.[1]

Conclusion

The Mitomycin C Lipidic Prodrug (MLP), particularly when formulated in pegylated liposomes (PL-MLP), presents a promising strategy for enhancing the therapeutic index of Mitomycin C. Its design facilitates stable drug circulation, tumor-specific activation, and reduced systemic toxicity. The presented data underscores the potential of this prodrug approach in cancer therapy, warranting further investigation and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of Promitil®, a lipidic prodrug of mitomycin c in PEGylated liposomes: From bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Jnj-27548547 | C62H98N4O11S2 | CID 9941638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. Therapeutic efficacy of a lipid-based prodrug of mitomycin C in pegylated liposomes: studies with human gastro-entero-pancreatic ectopic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enhanced Permeability and Retention Effect in Promitil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Promitil® (also known as PL-MLP) is an advanced, pegylated liposomal formulation of a proprietary mitomycin-C (MMC) lipid-based prodrug. This novel therapeutic system is engineered to leverage the Enhanced Permeability and Retention (EPR) effect for targeted drug delivery to solid tumors. By extending circulation time and facilitating accumulation in cancerous tissues, this compound® aims to enhance the therapeutic index of MMC, a potent but toxic chemotherapeutic agent. This is achieved through a unique mechanism of tumor-specific prodrug activation by the reductive environment characteristic of many solid tumors. This in-depth technical guide provides a comprehensive overview of this compound®, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Introduction to this compound® and the EPR Effect

This compound® is a sophisticated drug delivery system designed to optimize the therapeutic potential of mitomycin-C while minimizing its systemic toxicity.[1] The core of this technology is a lipid-based prodrug of MMC (MLP), which is stably incorporated into the lipid bilayer of pegylated liposomes.[2][3] The pegylation of the liposomes confers "stealth" characteristics, enabling them to evade the mononuclear phagocyte system and prolong their circulation time in the bloodstream.[4] This extended circulation is crucial for maximizing the opportunity for the liposomes to accumulate in tumor tissues via the EPR effect.

The EPR effect is a phenomenon characterized by the leaky vasculature and poor lymphatic drainage commonly found in solid tumors. The fenestrations in tumor blood vessels allow nanoparticles, such as liposomes, to extravasate and accumulate in the tumor interstitium. The compromised lymphatic drainage then leads to their retention, resulting in a higher concentration of the therapeutic agent at the tumor site compared to healthy tissues.[5][6] this compound® is designed to exploit this passive targeting mechanism to deliver the MLP specifically to the tumor microenvironment.[5]

Mechanism of Action: From Circulation to Cytotoxicity

The therapeutic action of this compound® can be delineated into a multi-step process that begins with intravenous administration and culminates in tumor cell death.

-

Prolonged Circulation: Following intravenous injection, the pegylated liposomes containing the MLP circulate in the bloodstream for an extended period, with a half-life of approximately one day in humans.[2][4] This is in stark contrast to free MMC, which is rapidly cleared from circulation.

-

Tumor Accumulation via EPR Effect: The long-circulating liposomes preferentially accumulate in solid tumors through the EPR effect.[5]

-

Prodrug Activation in the Tumor Microenvironment: The MLP prodrug is designed with a thio-benzyl bridge that is susceptible to cleavage by reducing agents.[1][7] The tumor microenvironment is often characterized by a higher concentration of reducing agents, such as thiols, and specific enzymes like DT-diaphorase, which can facilitate the reductive activation of the prodrug.[2][7] This cleavage releases the active form of mitomycin-C.

-

DNA Alkylation and Cell Death: Once activated, mitomycin-C acts as a potent DNA alkylating agent, forming interstrand cross-links that inhibit DNA replication and lead to apoptosis of the cancer cells.

The following diagram illustrates the workflow of this compound's® mechanism of action:

Caption: Workflow of this compound® from administration to cellular effect.

The signaling pathway for the activation of the Mitomycin-C prodrug is detailed below:

Caption: Activation pathway of the Mitomycin-C prodrug in the tumor.

Quantitative Data Summary

Preclinical Efficacy

| Animal Model | Treatment Group | Dose and Schedule | Median Survival (days) | Reference |

| C26 Colon Carcinoma | Untreated | - | 15.0 | [8] |

| Free MMC | 5 mg/kg, i.v. on days 5 & 12 | 25.0 | [8] | |

| PL-MLP (5% MLP) | 35 mg/kg, i.v. on days 5 & 12 | 42.5 | [8] | |

| PL-MLP (10% MLP) | 35 mg/kg, i.v. on days 5 & 12 | 47.5 | [8] | |

| C-26 Colon Carcinoma | Untreated | - | 16.5 | [8] |

| PL-MLP | 15 mg/kg, i.v. on day 5 | 19.0 | [8] | |

| PL-MLP | 30 mg/kg, i.v. on day 5 | 65.5 | [8] | |

| PL-MLP + DTT | 30 mg/kg PL-MLP i.v. on day 5 + 50 mg/kg DTT i.p. on day 6 | 39.5 | [8] |

Clinical Trial Results (Phase I/Ib - Metastatic Colorectal Cancer)

| Parameter | Value | Reference |

| Patient Population | 53 patients with advanced, treatment-refractory metastatic colorectal cancer | [9] |

| Treatment | This compound® as a single agent or in combination with capecitabine (B1668275) and/or bevacizumab | [9] |

| Disease Stabilization Rate (evaluable patients) | 42% (15 out of 36) | [9] |

| Median Survival (Stable Disease) | 14.4 months | [9] |

| Median Survival (Progressive Disease) | 6.5 months | [9] |

| Median Survival (Non-evaluable Patients) | 2.3 months | [9] |

Pharmacokinetic Parameters (Human)

| Parameter | Value | Reference |

| Half-life (t½) | ~1 day | [2][4] |

| Clearance | Slow | [2] |

| Volume of Distribution | Small | [2] |

Experimental Protocols

Synthesis of Mitomycin-C Lipidic Prodrug (MLP) and Preparation of PL-MLP

Objective: To synthesize the MLP and formulate it into pegylated liposomes.

Materials: Mitomycin-C, 2,3-distearoyloxy-propane-1-dithio-4'-benzyloxycarbonyl, hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000), ethanol (B145695), and buffer solutions.

Protocol:

-

MLP Synthesis: The synthesis of the MLP involves the chemical conjugation of mitomycin-C to a lipid anchor via a dithiobenzyl bridge. This process has been previously described.[3]

-

Liposome (B1194612) Preparation:

-

The lipids (HSPC, cholesterol, and DSPE-PEG2000) and the MLP are dissolved in ethanol at a specific molar ratio (e.g., 55:30:5:10 HSPC:Chol:DSPE-PEG2000:MLP).

-

This lipid/ethanol solution is then injected into an aqueous buffer with vigorous stirring, leading to the spontaneous formation of multilamellar vesicles.

-

The liposome suspension is then subjected to a series of extrusions through polycarbonate membranes with decreasing pore sizes (e.g., starting from 0.2 µm down to 0.08 µm) under high pressure to produce unilamellar liposomes with a defined size distribution.

-

The final liposomal suspension is purified to remove any unencapsulated material.

-

In Vitro Drug Release Assay

Objective: To assess the release of active MMC from PL-MLP in the presence of a reducing agent.

Materials: PL-MLP suspension, dithiothreitol (B142953) (DTT) solution, phosphate-buffered saline (PBS), HPLC system with a UV detector.

Protocol:

-

PL-MLP is incubated in PBS at 37°C in the presence of a specific concentration of DTT (e.g., 1 mM).[8]

-

At various time points, aliquots of the incubation mixture are taken.

-

The samples are analyzed by HPLC to quantify the amount of MLP that has been cleaved and the amount of free MMC that has been released.

-

The percentage of drug release is calculated as a function of time.

Preclinical Therapeutic Efficacy Study in C26 Colon Carcinoma Mouse Model

Objective: To evaluate the anti-tumor efficacy of PL-MLP compared to free MMC in a murine colon cancer model.

Materials: BALB/c mice, C26 colon carcinoma cells, PL-MLP, free MMC, sterile saline.

Protocol:

-

Tumor Inoculation: 1 x 10⁶ C26 colon carcinoma cells are inoculated intraperitoneally or subcutaneously into BALB/c mice.[8]

-

Treatment:

-

Treatment is initiated on a specified day post-tumor inoculation (e.g., day 5).[8]

-

Mice are randomized into treatment groups: untreated control, free MMC, and PL-MLP.

-

Drugs are administered intravenously at specified doses and schedules (e.g., 5 mg/kg for MMC and 35 mg/kg for PL-MLP on days 5 and 12).[8]

-

-

Monitoring and Endpoints:

-

Tumor growth is monitored by measuring tumor volume at regular intervals.

-

The primary endpoint is median survival time.

-

Animal body weight and general health are also monitored as indicators of toxicity.

-

Phase I Clinical Trial in Metastatic Colorectal Cancer

Objective: To determine the maximum tolerated dose (MTD), safety profile, pharmacokinetics, and preliminary anti-tumor activity of this compound®.

Study Design: An open-label, dose-escalating Phase I study.

Patient Population: Patients with advanced, treatment-refractory metastatic colorectal cancer.[9]

Treatment Protocol:

-

Patients are enrolled in cohorts and receive escalating doses of this compound® administered intravenously every 3 or 4 weeks.

-

This compound® may be administered as a single agent or in combination with other standard-of-care chemotherapies like capecitabine and/or bevacizumab.[9]

-

Patients are monitored for adverse events, and dose-limiting toxicities are recorded.

-

Pharmacokinetic analysis is performed on blood samples collected at various time points after infusion.

-

Tumor response is assessed using standard imaging criteria (e.g., RECIST).

Conclusion

This compound® represents a promising application of nanomedicine for the targeted delivery of a potent chemotherapeutic agent. By capitalizing on the EPR effect and the unique reductive environment of solid tumors, this compound® has demonstrated in preclinical and early clinical studies the potential to improve the therapeutic index of mitomycin-C. The data presented in this guide underscore the importance of its long-circulating properties and tumor-specific drug activation. Further clinical development is warranted to fully elucidate the therapeutic benefits of this innovative drug delivery system in various oncology indications.

References

- 1. Preclinical Evaluation of this compound, a Radiation-Responsive Liposomal Formulation of Mitomycin C Prodrug, in Chemoradiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic Studies of a Prodrug of Mitomycin C in Pegylated Liposomes (this compound(®)): High Stability in Plasma and Rapid Thiolytic Prodrug Activation in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacologic Studies of a Prodrug of Mitomycin C in Pegylated Liposomes (this compound®): High Stability in Plasma and Rapi… [ouci.dntb.gov.ua]

- 4. Development of this compound®, a lipidic prodrug of mitomycin c in PEGylated liposomes: From bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Chemo-Radiotherapy of Oligometastases of Colorectal Cancer With Pegylated Liposomal Mitomycin-C Prodrug (this compound): Mechanistic Basis and Preliminary Clinical Experience [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Positive Phase 1 data for this compound | Drug Discovery News [drugdiscoverynews.com]

Promitil® as a Radiosensitizer in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Promitil®, a pegylated liposomal formulation of a mitomycin-C (MMC) lipid-based prodrug, represents a promising strategy to enhance the efficacy of radiotherapy in solid tumors. This document provides a comprehensive technical overview of the preclinical and early clinical evidence supporting the use of this compound® as a radiosensitizer. The core of its mechanism lies in the radiation-triggered release of its cytotoxic payload, MMC, within the tumor microenvironment, leading to enhanced DNA damage and tumor cell death. This guide summarizes the available quantitative data, details key experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows.

Introduction

Radiotherapy is a cornerstone of cancer treatment, yet its effectiveness can be limited by the intrinsic radioresistance of some tumors and dose-limiting toxicity to surrounding healthy tissues. Radiosensitizers are agents that can selectively increase the susceptibility of cancer cells to radiation, thereby improving the therapeutic ratio. Mitomycin-C (MMC) is a potent DNA cross-linking agent with known radiosensitizing properties, particularly in hypoxic tumor regions, but its systemic toxicity has limited its widespread use in this context.[1][2]

This compound® was developed to overcome these limitations. It is a pegylated liposomal formulation encapsulating a lipid-based prodrug of MMC.[1] This formulation is designed to be stable in circulation and to preferentially accumulate in tumors through the enhanced permeability and retention (EPR) effect.[1] The key innovation of this compound® as a radiosensitizer is its mechanism of activation, which is potentiated by the physiological changes that occur in tissues after irradiation.

Mechanism of Action

The radiosensitizing effect of this compound® is based on a unique, tumor-selective activation mechanism that is triggered by radiotherapy.[1][3]

-

Tumor Accumulation : Due to their pegylated liposomal formulation, this compound® nanoparticles have a long circulation half-life and preferentially accumulate in tumor tissues via the EPR effect.[1]

-

Radiation-Induced Activation : Ionizing radiation damages tumor cells, leading to an excess production of thiol-containing compounds (e.g., glutathione).[1][3]

-

Prodrug Cleavage and MMC Release : The lipidic prodrug of MMC within this compound® is designed with a disulfide bridge that is sensitive to these thiol groups.[1][3] The reducing environment created by the excess thiols cleaves the prodrug, releasing the active MMC.

-

DNA Damage and Radiosensitization : The released MMC, a potent alkylating agent, forms DNA adducts and interstrand cross-links. This damage compromises the ability of cancer cells to repair radiation-induced DNA double-strand breaks, leading to enhanced cell death and radiosensitization.[1][2]

This targeted release of MMC within the irradiated tumor microenvironment is hypothesized to increase the therapeutic index by maximizing the anti-tumor effect while minimizing systemic toxicity.

Signaling Pathway Diagram

Caption: Proposed mechanism of radiosensitization by this compound®.

Preclinical Data

A key preclinical study by Tian et al. (2016) evaluated the efficacy and toxicity of this compound® in combination with radiation in colorectal cancer models.[4]

In Vitro Radiosensitization

The study demonstrated that this compound® potently radiosensitized HT-29 human colorectal cancer cells in vitro.[4]

Table 1: In Vitro Radiosensitization of HT-29 Cells

| Treatment Group | Radiation Dose (Gy) | Surviving Fraction (Normalized to Control) |

|---|---|---|

| Radiation Alone | 2 | Data not available in abstract |

| 4 | Data not available in abstract | |

| 6 | Data not available in abstract | |

| This compound® + Radiation | 2 | Data not available in abstract |

| 4 | Data not available in abstract | |

| 6 | Data not available in abstract | |

| MMC + Radiation | 2 | Data not available in abstract |

| 4 | Data not available in abstract | |

| 6 | Data not available in abstract |

Note: Specific quantitative data from the full publication is required for a complete comparison.

In Vivo Efficacy in Colorectal Cancer Xenografts

In mouse xenograft models of colorectal cancer, this compound® significantly improved the antitumor efficacy of 5-fluorouracil-based chemoradiotherapy.[4]

Table 2: In Vivo Antitumor Efficacy in HT-29 Xenograft Model

| Treatment Group | Tumor Growth Inhibition (%) | Notes |

|---|---|---|

| Control | Baseline | |

| Radiation Alone | Data not available in abstract | |

| 5-FU + Radiation | Data not available in abstract | |

| MMC + 5-FU + Radiation | No significant improvement over 5-FU + Radiation | At equitoxic dose to this compound® |

| This compound® + 5-FU + Radiation | Significantly improved antitumor efficacy |

Note: Specific quantitative data on tumor growth delay and survival from the full publication is required for a complete comparison.

Toxicity Profile

A significant finding of the preclinical studies was the improved safety profile of this compound® compared to free MMC.[4]

Table 3: Comparative Toxicity of this compound® and MMC in Mice

| Compound | Dose (mg/kg) | Key Toxicity Findings |

|---|---|---|

| This compound® | 30 | Comparable toxicity to 3.3 mg/kg of MMC |

| MMC | 3.3 | Human-equivalent dose |

| MMC | 8.4 | Substantially greater toxicity than 30 mg/kg of this compound® |

Note: Detailed hematological and other toxicity data from the full publication is required for a comprehensive assessment.

Clinical Data

The primary clinical evaluation of this compound® as a radiosensitizer was conducted in the LIPORAD-2018 (NCT03823989) Phase 1b study.[4]

Study Design

-

Title : A Multi-Center, Open-Label, Single-Arm, Prospective Study of Intravenously Administered Pegylated Liposomal Mitomycin C Lipid-based Prodrug (this compound®) in Combination with External Beam Radiotherapy in Patients with Advanced Cancer.

-

Population : 19 patients with metastatic disease or inoperable primary tumors requiring radiotherapy with no curative treatment options.

-

Intervention : this compound® administered intravenously every 3 weeks in combination with radiotherapy.

-

Primary Objective : To determine the safety and optimal dose of this compound® in combination with radiotherapy.

Safety and Efficacy

The study concluded that this compound® in combination with radiotherapy can be safely administered at a dose of 1.8 mg/kg every 3 weeks.[4] The combination resulted in a high rate of tumor control across a variety of tumor types.[4]

Table 4: LIPORAD-2018 (NCT03823989) Key Findings

| Parameter | Finding |

|---|---|

| Safe Dose | 1.8 mg/kg every 3 weeks |

| Safety Profile | Generally well-tolerated. Clearance of this compound® is not affected by radiation. |

| Efficacy | High rate of tumor control in various tumor types. |

Note: A detailed breakdown of adverse events (types, frequencies, and grades) and specific efficacy data (e.g., objective response rate, duration of response) are not yet publicly available in detail.

Preliminary clinical experience in two patients with oligometastases from colorectal cancer showed durable clinical benefit from this compound® administered before and after irradiation, though transient moderate to severe toxicity to normal tissues was observed.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound®.

In Vitro Radiosensitization: Clonogenic Survival Assay

This assay is the gold standard for assessing the effect of ionizing radiation on cell reproductive integrity.

Experimental Workflow: Clonogenic Survival Assay

Caption: Workflow for the clonogenic survival assay.

-

Cell Culture : HT-29 human colorectal adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Plating : A known number of cells are seeded into 6-well plates. The number of cells plated is adjusted based on the expected toxicity of the treatment to yield a countable number of colonies.

-

Treatment : Cells are treated with varying concentrations of this compound® or free MMC for a specified duration before irradiation.

-

Irradiation : Plates are irradiated with a range of doses using a calibrated X-ray source.

-

Incubation : Following treatment, the cells are incubated for 10-14 days to allow for colony formation.

-

Staining : Colonies are fixed with a solution such as 10% buffered formalin and stained with a dye like 0.5% crystal violet.

-

Colony Counting : Colonies containing at least 50 cells are counted.

-

Data Analysis : The plating efficiency and surviving fraction for each treatment group are calculated and dose-response curves are generated.

In Vivo Efficacy: Tumor Growth Delay Assay

This assay is used to evaluate the effect of cancer therapies on the growth of tumors in animal models.

Experimental Workflow: Tumor Growth Delay Assay

Caption: Workflow for the in vivo tumor growth delay assay.

-

Tumor Implantation : HT-29 cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth : Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization : Mice are randomized into different treatment groups.

-

Treatment Administration : Treatments are administered according to the study protocol. This may involve a single or multiple doses of this compound® or MMC in combination with a fractionated radiotherapy schedule.

-

Tumor Measurement : Tumor dimensions are measured regularly (e.g., with calipers) and tumor volume is calculated.

-

Data Analysis : Tumor growth curves are plotted for each group. The time for tumors to reach a specific endpoint volume (e.g., 4 times the initial volume) is determined, and the tumor growth delay is calculated as the difference in this time between treated and control groups.

MMC Release Assay

This assay quantifies the release of the active drug from the liposomal formulation.

-

Sample Preparation : this compound® liposomes are incubated in a relevant medium (e.g., cell culture medium from irradiated cells containing thiols).

-

Irradiation : The samples are irradiated with a clinically relevant dose of X-rays.

-

Incubation : The irradiated and non-irradiated samples are incubated at 37°C.

-

Separation of Free and Liposomal Drug : At various time points, an aliquot of the sample is taken, and the free MMC is separated from the liposome-encapsulated prodrug (e.g., by dialysis or size exclusion chromatography).

-

Quantification : The amount of released MMC is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis : The percentage of MMC released over time is calculated and plotted.

Conclusion and Future Directions

This compound® has demonstrated significant potential as a radiosensitizer in both preclinical models and early-phase clinical trials. Its unique mechanism of radiation-triggered drug release within the tumor microenvironment offers a promising approach to improving the therapeutic ratio of radiotherapy. The preclinical data indicate enhanced antitumor efficacy and a favorable safety profile compared to conventional MMC. The initial clinical findings from the LIPORAD-2018 study are encouraging, establishing a safe dose for combination with radiotherapy and showing a high rate of tumor control.

Further research is warranted to fully elucidate the clinical benefits of this compound® as a radiosensitizer. Key future directions include:

-

Phase II/III Clinical Trials : Larger, randomized controlled trials are needed to definitively evaluate the efficacy and safety of this compound® in combination with radiotherapy in specific cancer types.

-

Biomarker Development : Identifying predictive biomarkers to select patients most likely to respond to this combination therapy would be highly valuable.

-

Combination with Other Therapies : Investigating the potential of this compound® in combination with other treatment modalities, such as immunotherapy, could open new avenues for cancer treatment.

References

- 1. Frontiers | Chemo-Radiotherapy of Oligometastases of Colorectal Cancer With Pegylated Liposomal Mitomycin-C Prodrug (this compound): Mechanistic Basis and Preliminary Clinical Experience [frontiersin.org]

- 2. Combining Nanocarrier-Assisted Delivery of Molecules and Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Evaluation of this compound, a Radiation-Responsive Liposomal Formulation of Mitomycin C Prodrug, in Chemoradiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Pegylated Liposomal MLP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of pegylated liposomal formulations of MLP, addressing two key interpretations of the acronym: Mitomycin C Lipid-Based Prodrug and Monophosphoryl Lipid A. The document synthesizes available data on pharmacokinetics, biodistribution, and toxicology, presents detailed experimental methodologies for key assays, and visualizes critical signaling pathways and experimental workflows.

Introduction to Pegylated Liposomal Drug Delivery

Pegylated liposomes are advanced drug delivery systems designed to improve the therapeutic index of encapsulated agents. The polyethylene (B3416737) glycol (PEG) coating provides a hydrophilic layer that sterically hinders the binding of opsonins, thereby reducing clearance by the mononuclear phagocyte system (MPS). This "stealth" characteristic leads to prolonged circulation times, increased drug accumulation in tissues with fenestrated vasculature, such as tumors (the enhanced permeability and retention, or EPR, effect), and a modified toxicity profile compared to the free drug.

Pegylated Liposomal Mitomycin C Lipid-Based Prodrug (PL-MLP)

A lipid-based prodrug of the chemotherapeutic agent Mitomycin C (MMC), MLP is designed for stable incorporation into the liposomal bilayer. The prodrug is activated by thiolytic cleavage, releasing the active MMC in the reducing environment of the tumor.

Pharmacokinetics

Preclinical studies in various animal models have demonstrated the "stealth" properties of PL-MLP, characterized by a long circulation half-life and slow clearance.

Table 1: Preclinical Pharmacokinetic Parameters of Pegylated Liposomal Mitomycin C Prodrug (PL-MLP)

| Animal Model | Dose | t½ (half-life) | AUC (Area Under the Curve) | Clearance (CL) | Volume of Distribution (Vd) | Reference |

| Rodents | Not Specified | 10–15 hours | Not Specified | Slow | Not Specified | [1] |

| Minipigs | Not Specified | 10–15 hours | Not Specified | Slow | Not Specified | [1] |

| Rats | Not Specified | Significantly longer than free MMC | Not Specified | Slow | Not Specified | [2][3] |

| Human (Phase I) | 0.5-3.5 mg/kg | Median: 23 hours | Increased linearly with dose (0.5-2.0 mg/kg) | No significant difference between cycles 1 and 3 | Not Specified | [4][5] |

Biodistribution

Following intravenous administration, PL-MLP exhibits preferential accumulation in tumor tissues and organs of the reticuloendothelial system.

Table 2: Preclinical Biodistribution of Pegylated Liposomal Mitomycin C Prodrug (PL-MLP) in Mice

| Tissue | Relative Accumulation | Time Point | Reference |

| Tumor | High | Not Specified | [6] |

| Spleen | High | Not Specified | [6] |

| Liver | Low to Undetectable | Not Specified | [6] |

| Lung | Low to Undetectable | Not Specified | [6] |

Toxicology

Preclinical studies have shown that the pegylated liposomal formulation of the mitomycin C prodrug is significantly less toxic than the conventional free drug. In vivo, PL-MLP was found to be approximately three times less toxic than free MMC[2][3].

Mechanism of Action and Activation

The MLP prodrug is designed to be stable in circulation and release the active Mitomycin C upon reaching the tumor microenvironment, which is rich in reducing agents.

Caption: Mechanism of PL-MLP activation.

Pegylated Liposomal Monophosphoryl Lipid A (PL-MPLA)

Monophosphoryl Lipid A (MPLA) is a detoxified derivative of lipopolysaccharide (LPS) that acts as a potent agonist of Toll-like receptor 4 (TLR4), stimulating an innate immune response. Its formulation in pegylated liposomes aims to enhance its delivery to immune cells and modulate its pharmacokinetic profile.

Pharmacokinetics and Biodistribution

Specific quantitative pharmacokinetic and biodistribution data for pegylated liposomal MPLA in preclinical models are not extensively detailed in the provided search results. However, based on the general properties of pegylated liposomes, it is anticipated that PL-MPLA would exhibit a prolonged circulation time and accumulate in tissues with high phagocytic activity, such as the liver and spleen, as well as in tumors.

Mechanism of Action: TLR4 Signaling

MPLA exerts its immunostimulatory effects by activating the TLR4 signaling pathway, which leads to the production of pro-inflammatory cytokines and the activation of adaptive immunity.

Caption: TLR4 signaling pathway initiated by MPLA.[7][8][9][10][11]

Experimental Protocols

This section provides detailed methodologies for the preparation, characterization, and in vivo evaluation of pegylated liposomal formulations.

Preparation of Pegylated Liposomes by Thin-Film Hydration and Extrusion

This is a common and reproducible method for preparing liposomes in a laboratory setting.[12][13][14][15][16]

Materials:

-

Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)

-

Drug/Prodrug (MLP or MPLA)

-

Organic solvent (e.g., chloroform/methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the lipids and the drug/prodrug in the organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the aqueous buffer pre-heated to a temperature above the phase transition temperature of the lipids.

-

Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Pass the MLV suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes) to form unilamellar vesicles (LUVs) of a uniform size.

-

Caption: Liposome (B1194612) preparation workflow.

In Vivo Orthotopic Tumor Model Study

This protocol outlines a general procedure for evaluating the efficacy of pegylated liposomal formulations in an orthotopic tumor model.[17][18][19][20]

Materials:

-

Tumor cells (relevant to the cancer type being studied)

-

Immunocompromised mice (e.g., nude mice)

-

Pegylated liposomal formulation

-

Control formulations (e.g., free drug, empty liposomes)

-

Surgical and injection equipment

Procedure:

-

Tumor Cell Implantation:

-

Surgically implant tumor cells into the organ of origin in anesthetized mice. For example, for a lung cancer model, inject cells directly into the lung parenchyma.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or by measuring tumor dimensions with calipers for subcutaneous models.

-

-

Treatment Administration:

-

Once tumors reach a predetermined size, randomize the animals into treatment and control groups.

-

Administer the pegylated liposomal formulation and control formulations intravenously via the tail vein at specified doses and schedules.

-

-

Efficacy Evaluation:

-

Monitor tumor volume and body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for histological analysis and to determine tumor weight.

-

-

Pharmacokinetic and Biodistribution Analysis:

-

At selected time points after administration, collect blood and tissue samples to determine the concentration of the drug or a liposomal marker using appropriate analytical methods (e.g., HPLC).

-

Quantification of Mitomycin C by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for pharmacokinetic and biodistribution studies of PL-MLP.[21][22][23][24][25]

Typical HPLC Parameters:

-

Column: Reversed-phase C18 column

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., water:acetonitrile)

-

Detection: UV detector set at a wavelength appropriate for Mitomycin C (e.g., 365 nm)

-

Internal Standard: A structurally similar compound (e.g., porfiromycin) to ensure accuracy and precision.

-

Sample Preparation: Solid-phase extraction of plasma or tissue homogenates to remove interfering substances.

Conclusion

Pegylated liposomal formulations of both Mitomycin C prodrug and Monophosphoryl Lipid A represent promising strategies to enhance the therapeutic potential of these agents. The preclinical data for PL-MLP demonstrate a favorable pharmacokinetic profile, preferential tumor accumulation, and reduced toxicity compared to the free drug. While more specific quantitative data for the preclinical pharmacokinetics of PL-MPLA are needed, its mechanism of action through TLR4 signaling is well-established and offers a strong rationale for its development as a liposomal immunomodulator. The experimental protocols provided in this guide offer a foundation for the continued preclinical development and evaluation of these and other pegylated liposomal drug candidates.

References

- 1. Pharmacologic Studies of a Prodrug of Mitomycin C in Pegylated Liposomes (Promitil(®)): High Stability in Plasma and Rapid Thiolytic Prodrug Activation in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reduced toxicity and superior therapeutic activity of a mitomycin C lipid-based prodrug incorporated in pegylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pegylated liposomal mitomycin C prodrug enhances tolerance of mitomycin C: a phase 1 study in advanced solid tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Signaling pathways of TLR4 [pfocr.wikipathways.org]

- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 14. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]

- 15. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]

- 16. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Updates on Responsive Drug Delivery Based on Liposome Vehicles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of a Novel Orthotopic Non-small Cell Lung Cancer Model and Therapeutic Benefit of 2′-(2-bromohexadecanoyl)-Docetaxel Conjugate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Plasma mitomycin C concentrations determined by HPLC coupled to solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. HPLC Determination of Mitomycin C in Plasma: Ingenta Connect [ingentaconnect.com]

- 25. Pharmacokinetics of mitomycin-C in plasma and tumor tissue of cervical cancer patients and in selected tissues of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Promethazine

A Note on "Promitil" and "Activated this compound"

It is important to clarify that "this compound" is a brand name for the drug Promethazine (B1679618). The term "activated this compound" does not correspond to a recognized scientific or clinical entity. This guide will, therefore, focus on the established molecular targets of the active compound, Promethazine.

Introduction

Promethazine is a first-generation antihistamine of the phenothiazine (B1677639) class with a complex pharmacological profile.[1] It is utilized for a wide range of therapeutic applications, including the treatment of allergic reactions, motion sickness, nausea, vomiting, and for sedation.[2][3] Its diverse clinical effects are a direct consequence of its interactions with multiple molecular targets.[4][5] This technical guide provides a detailed overview of these targets, the signaling pathways they modulate, and the experimental methodologies used to characterize these interactions.

Primary and Secondary Molecular Targets

Promethazine's therapeutic and side effects are attributable to its antagonist activity at several key receptors. Its primary action is as a potent antagonist of the histamine (B1213489) H1 receptor.[6][7] Additionally, it exhibits significant antagonist activity at muscarinic acetylcholine (B1216132) receptors, and to a lesser extent, at dopamine (B1211576), serotonin, and alpha-adrenergic receptors.[2][4][8]

Data Presentation: Receptor Binding Affinities of Promethazine

The following table summarizes the quantitative data for Promethazine's binding affinity (Ki) to its various molecular targets. Lower Ki values indicate higher binding affinity.

| Target Receptor | Ligand Used in Assay | Species | Ki (nM) | Reference |

| Histamine H1 | [3H]pyrilamine | Human | 1.4 | [6] |

| Muscarinic M1 | [3H]pirenzepine | Human | 23 | [9] |

| Muscarinic M2 | [3H]N-Methylscopolamine | Human | 35 | [9] |

| Muscarinic M3 | [3H]N-Methylscopolamine | Human | 4.15 | [9] |

| Muscarinic M4 | [3H]pirenzepine | Human | 26 | [9] |

| Muscarinic M5 | [3H]pirenzepine | Human | 49 | [9] |

| Dopamine D1 | [3H]SCH-23390 | Human | 1372 | [9] |

| Dopamine D2L | [3H]Spiperone | Human | 260 | [9] |

| Serotonin 5-HT2A | [3H]ketanserin | Human | 13 | [9] |

| Serotonin 5-HT2C | [3H]mesulergine | Human | 8 | [9] |

| Adrenergic α1A | [3H]prazosin | Human | 10 | [9] |

| Adrenergic α1B | [3H]prazosin | Human | 18 | [9] |

| Adrenergic α1D | [3H]prazosin | Human | 10 | [9] |

| Adrenergic α2A | [3H]rauwolscine | Human | 161 | [9] |

| Adrenergic α2B | [3H]rauwolscine | Human | 353 | [9] |

| Adrenergic α2C | [3H]MK-912 | Human | 353 | [9] |

Signaling Pathways Modulated by Promethazine

Promethazine's antagonism of its target receptors leads to the inhibition of several key signaling cascades.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[10] Upon activation by histamine, Gq/11 activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12][13] By blocking this receptor, Promethazine inhibits these downstream signaling events, leading to the amelioration of allergic symptoms such as vasodilation and increased vascular permeability.[14]

Dopamine D2 Receptor Signaling

Promethazine also acts as an antagonist at dopamine D2 receptors.[2][5] These receptors are Gi/o-coupled GPCRs, and their activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16] By blocking D2 receptors, Promethazine can interfere with this pathway, which is thought to contribute to its antiemetic effects by acting on the chemoreceptor trigger zone in the brain.[17][18]

References

- 1. promethazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]

- 5. sonwuapi.com [sonwuapi.com]

- 6. Promethazine - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. droracle.ai [droracle.ai]

- 9. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 11. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 18. Promethazine Hydrochloride | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Thiol Groups in Promitil Prodrug Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promitil® is a pegylated liposomal formulation of a lipid-based prodrug of Mitomycin C (MMC), known as Mitomycin C Lipid-Based Prodrug (MLP). This novel formulation is designed for targeted drug delivery and activation within the tumor microenvironment, which is characterized by a higher concentration of reducing agents, particularly thiol-containing molecules like glutathione (B108866) (GSH). The activation of the MLP prodrug is a critical step in the therapeutic action of this compound, and it is mediated by the thiolytic cleavage of a dithiobenzyl linker. This technical guide provides an in-depth overview of the pivotal role of thiol groups in the activation of the this compound prodrug, summarizing available quantitative data, detailing experimental protocols for assessing prodrug activation, and visualizing the key pathways and workflows.

Introduction

Mitomycin C (MMC) is a potent antineoplastic agent, but its clinical use is often limited by significant systemic toxicity.[1] this compound® was developed to address this limitation by encapsulating a lipid-based prodrug of MMC (MLP) within pegylated liposomes.[1] This formulation strategy enhances the circulation time of the drug, promotes its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and minimizes premature drug release and systemic exposure.[2]

The core of this compound's design lies in its tumor-specific activation mechanism. The MLP prodrug is engineered with a dithiobenzyl linker that is susceptible to cleavage by thiol-containing molecules.[3] The tumor microenvironment is known to have a significantly higher concentration of reducing species, including the tripeptide glutathione (GSH), compared to normal tissues.[4] This differential in thiol concentration allows for the preferential activation of the MLP prodrug and the release of the active MMC at the tumor site, thereby enhancing its therapeutic index.

This guide will delve into the specifics of this thiol-mediated activation, providing researchers and drug development professionals with a comprehensive understanding of the underlying chemistry, methods for its characterization, and the available data on its efficiency.

The Chemistry of Thiol-Mediated Activation

The activation of the MLP prodrug is a chemical process initiated by the nucleophilic attack of a thiol group on the disulfide bond of the dithiobenzyl linker. This thiol-disulfide exchange reaction leads to the cleavage of the linker and the subsequent release of the active Mitomycin C.

The general mechanism can be summarized as follows:

-

Nucleophilic Attack: A deprotonated thiol group (thiolate) from a reducing agent, such as glutathione, attacks one of the sulfur atoms in the disulfide bond of the MLP's dithiobenzyl linker.

-

Linker Cleavage: This attack results in the formation of a mixed disulfide between the thiol-containing molecule and the linker, and the release of a thiol-containing linker fragment.

-

Release of Mitomycin C: The cleavage of the linker destabilizes the carbamate (B1207046) linkage to Mitomycin C, leading to its release in its active, cytotoxic form.

The rate of this activation is dependent on several factors, including the concentration and reactivity of the thiol-containing species, the pH of the environment, and the accessibility of the dithiobenzyl linker within the liposomal bilayer.[5]

Quantitative Analysis of this compound Prodrug Activation

| Activating Thiol | Parameter | Value | Reference |

| Dithiothreitol (B142953) (DTT) | k (time dependence) | 2.54 ± 0.17 | [5] |

| Dithiothreitol (DTT) | k (DTT-concentration dependence) | 3.84 ± 0.69 | [5] |

Note: The k values were determined using a one-phase decay equation. Further studies are required to quantify the activation kinetics with physiologically relevant thiols such as glutathione and N-acetylcysteine.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the thiol-mediated activation of the this compound prodrug.

In Vitro Thiol-Mediated Activation of this compound

This protocol describes a general procedure for evaluating the release of Mitomycin C from this compound in the presence of a thiol-containing reducing agent.

Materials:

-

This compound® (or MLP-containing liposomes)

-

Thiol-containing reducing agent (e.g., dithiothreitol (DTT), glutathione (GSH), N-acetylcysteine (NAC))

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator or water bath at 37°C

-

Microcentrifuge tubes

-

HPLC system with a UV detector

Procedure:

-

Prepare a stock solution of the thiol-containing reducing agent in PBS.

-

Dilute the this compound® formulation in PBS to a final concentration suitable for HPLC analysis.

-

In a microcentrifuge tube, combine the diluted this compound® with the thiol solution to achieve the desired final thiol concentration. A control sample without the thiol agent should be prepared in parallel.

-

Incubate the samples at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

At each time point, stop the reaction by adding a suitable quenching agent or by immediate freezing.

-

Prior to HPLC analysis, samples may require processing to separate the liposomes from the released drug. This can be achieved by methods such as ultracentrifugation or size exclusion chromatography.

-

Analyze the supernatant or the filtrate for the concentration of released Mitomycin C using a validated HPLC method.

HPLC Quantification of Released Mitomycin C

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the quantification of Mitomycin C released from this compound.

Instrumentation and Columns:

-

An HPLC system equipped with a pump, autosampler, and UV detector.

-

A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase and Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio may need to be optimized but a starting point could be a gradient or isocratic elution with a composition around 15-30% acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 365 nm.[5]

-

Injection Volume: 20-100 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Procedure:

-

Prepare a standard curve of Mitomycin C in the mobile phase or a relevant buffer at known concentrations.

-

Inject the standards and the prepared samples from the in vitro activation assay onto the HPLC system.

-

Identify the peak corresponding to Mitomycin C based on its retention time compared to the standard.

-

Quantify the concentration of Mitomycin C in the samples by integrating the peak area and comparing it to the standard curve.

-

The percentage of MMC released can be calculated relative to the total amount of MLP initially present in the formulation.

Visualizing Pathways and Workflows

Signaling Pathway of this compound Prodrug Activation

The activation of the this compound prodrug is a direct chemical reaction rather than a complex biological signaling cascade. The following diagram illustrates the key steps in the thiol-mediated cleavage of the MLP and the release of active Mitomycin C.

Experimental Workflow for this compound Activation Assay

The following diagram outlines the logical flow of an experiment designed to quantify the thiol-mediated activation of this compound.

Conclusion

The thiol-mediated activation of the this compound prodrug is a cornerstone of its targeted therapeutic strategy. By leveraging the elevated levels of reducing agents in the tumor microenvironment, this compound is designed to deliver its cytotoxic payload preferentially to cancer cells, thereby improving the therapeutic window of Mitomycin C. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this and other thiol-activated prodrug systems. Further research is warranted to fully elucidate the activation kinetics with a broader range of physiological thiols and to explore the interplay between the liposomal formulation and the activation process in more complex biological systems.

References

- 1. Development of this compound®, a lipidic prodrug of mitomycin c in PEGylated liposomes: From bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic Studies of a Prodrug of Mitomycin C in Pegylated Liposomes (this compound(®)): High Stability in Plasma and Rapid Thiolytic Prodrug Activation in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation [mdpi.com]

- 5. researchgate.net [researchgate.net]

Promitil's Impact on the Hypoxic Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Promitil®, a pegylated liposomal formulation of a mitomycin C (MMC) lipid-based prodrug, represents a promising strategy for targeting solid tumors, particularly those characterized by hypoxic microenvironments. This document provides an in-depth technical overview of the core mechanisms by which this compound is believed to exert its effects within these challenging tumor regions. By leveraging the unique biochemical landscape of hypoxic tumors, this compound offers a targeted approach to drug delivery and activation, potentially overcoming the resistance often associated with conventional chemoradiotherapy. This guide will detail the proposed mechanism of action, summarize available preclinical data, and provide insights into the experimental methodologies used to evaluate its efficacy.

Introduction: The Challenge of the Hypoxic Tumor Microenvironment

Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen tension, or hypoxia. This hypoxic microenvironment is a hallmark of many aggressive cancers and is associated with resistance to both chemotherapy and radiation therapy. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), as well as genes that contribute to cell survival and treatment resistance. Therefore, strategies that can effectively target and eliminate hypoxic tumor cells are of critical importance in oncology.

Mitomycin C (MMC), the active component of this compound, is a bioreductive alkylating agent that has shown activity against hypoxic cells. However, its systemic toxicity has limited its widespread use. This compound was developed to address this limitation by encapsulating a lipid-based prodrug of MMC within a pegylated liposome (B1194612), thereby improving its pharmacokinetic profile and reducing systemic exposure.

This compound: Mechanism of Action in the Hypoxic Tumor Microenvironment

This compound's unique design allows for targeted drug release and activation within the tumor microenvironment. The core of its mechanism relies on two key features:

-

Enhanced Permeability and Retention (EPR) Effect: The liposomal formulation of this compound allows for its passive accumulation in tumor tissues due to the leaky vasculature and impaired lymphatic drainage characteristic of many solid tumors.

-

Reductive Activation: The MMC prodrug within the liposome is designed to be activated by reducing agents, such as thiol groups.[1] The tumor microenvironment is known to be rich in such reducing species.[2]

The proposed mechanism of action, particularly in the context of chemoradiotherapy, is a multi-step process:

-

Accumulation: this compound liposomes accumulate in the tumor via the EPR effect.

-

Initial Activation: A limited amount of the MMC prodrug is activated by the endogenous reducing agents present in the tumor microenvironment.[1]

-

Radiation-Enhanced Activation: Ionizing radiation can induce the release of thiol-containing compounds from damaged cells, further amplifying the activation of the MMC prodrug.[1]

-

DNA Damage: The released active MMC acts as a potent DNA cross-linking agent, leading to cell death. This effect is particularly relevant for radiosensitization, as MMC can impair the repair of radiation-induced DNA damage.[1]

This targeted activation within the tumor, especially when combined with radiation, suggests a potent anti-tumor effect with potentially reduced systemic toxicity.

Preclinical Data

Preclinical studies have provided evidence for the efficacy of this compound, particularly in combination with radiation, in colorectal cancer models.

In Vitro Studies

A key preclinical study investigated the radiosensitizing effect of this compound in HT-29 human colorectal cancer cells. The results demonstrated that both this compound and free MMC could potently radiosensitize these cells.[3] A significant finding was that the release of active MMC from this compound was increased in the medium from previously irradiated cells, supporting the mechanism of radiation-triggered drug activation.[3]

In Vivo Studies

In mouse xenograft models of colorectal cancer, this compound was shown to improve the antitumor efficacy of 5-fluorouracil-based chemoradiotherapy.[3] Notably, equitoxic doses of free MMC did not demonstrate the same level of efficacy, highlighting the therapeutic advantage of the liposomal prodrug formulation.[3] In these studies, this compound was well-tolerated at doses that were not achievable with free MMC due to toxicity.[3]

| Parameter | This compound | Free Mitomycin C | Reference |

| In Vitro Radiosensitization (HT-29 cells) | Potent | Potent | [3] |

| In Vivo Efficacy (Colorectal Cancer Xenograft) | Improved antitumor efficacy with chemoradiotherapy | Did not improve efficacy at equitoxic doses | [3] |

| Toxicity | Well-tolerated at 30 mg/kg | Substantially more toxic at an equivalent dose of 8.4 mg/kg | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research in this field. Below are generalized protocols for key experiments relevant to the study of this compound's effects on the hypoxic tumor microenvironment.

In Vitro Hypoxia Induction

-

Cell Culture: Human colorectal cancer cell lines (e.g., HT-29, CT26) are cultured in appropriate media (e.g., McCoy's 5A for HT-29, RPMI-1640 for CT26) supplemented with fetal bovine serum and antibiotics.

-

Hypoxia Induction: Cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, and 94% N₂) for a specified duration (typically 24-48 hours) to induce a hypoxic state.

Western Blotting for HIF-1α

-

Protein Extraction: Nuclear extracts are prepared from cells cultured under normoxic and hypoxic conditions.

-

SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for HIF-1α, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

ELISA for VEGF

-

Sample Collection: Cell culture supernatants or tumor tissue lysates are collected.

-

ELISA Procedure: A sandwich ELISA kit specific for human or mouse VEGF is used according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.

-

Quantification: The concentration of VEGF is determined by comparing the absorbance of the samples to a standard curve.

Orthotopic Colorectal Cancer Mouse Model

-

Cell Preparation: A suspension of colorectal cancer cells (e.g., CT26) is prepared in a suitable medium.

-

Surgical Procedure: Anesthetized mice undergo a laparotomy to expose the cecum. A small volume of the cell suspension is injected into the subserosal layer of the cecal wall.

-

Tumor Growth Monitoring: Tumor growth is monitored over time using methods such as caliper measurements or in vivo imaging if the cells are engineered to express a reporter gene (e.g., luciferase).

-

Treatment: Once tumors are established, mice can be treated with this compound, radiation, or a combination thereof, according to the study design.

Signaling Pathways and Experimental Workflows

The interplay between this compound, the hypoxic tumor microenvironment, and radiation can be visualized through signaling pathways and experimental workflows.